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(4-Allylpiperazin-1-yl)(piperidin-3-yl)methanone

Kinase Inhibition PI3Kbeta Cancer Research

Source this specific PI3Kβ chemical probe (Ki=41 nM) for kinase research. The 3-yl methanone linkage is essential for target binding; positional isomers exhibit different profiles. Available in research quantities from specialized suppliers; request a quote for custom synthesis or bulk orders.

Molecular Formula C13H23N3O
Molecular Weight 237.34 g/mol
CAS No. 1308334-68-0
Cat. No. B1465701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Allylpiperazin-1-yl)(piperidin-3-yl)methanone
CAS1308334-68-0
Molecular FormulaC13H23N3O
Molecular Weight237.34 g/mol
Structural Identifiers
SMILESC=CCN1CCN(CC1)C(=O)C2CCCNC2
InChIInChI=1S/C13H23N3O/c1-2-6-15-7-9-16(10-8-15)13(17)12-4-3-5-14-11-12/h2,12,14H,1,3-11H2
InChIKeyUBJJRSQFXFSCKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Allylpiperazin-1-yl)(piperidin-3-yl)methanone (CAS 1308334-68-0) — Procurement-Ready Chemical and Research Compound Profile


(4-Allylpiperazin-1-yl)(piperidin-3-yl)methanone (CAS 1308334-68-0, molecular formula C13H23N3O, molecular weight 237.34 g/mol) is a synthetic small molecule characterized by a piperidine-3-yl moiety linked via a methanone bridge to an N-allyl-substituted piperazine ring [1]. It is primarily utilized as a research chemical and synthetic building block, with no approved therapeutic indications. The compound is commercially available from specialty chemical suppliers, and its binding affinity for the lipid kinase PI3Kβ (Ki = 41 nM) has been documented in the literature [2], establishing its utility in kinase inhibitor discovery programs.

Why Substitution with Analogs Like (4-Allylpiperazin-1-yl)(piperidin-2-yl)methanone (CAS 1291245-94-7) or Other Piperazine-Piperidine Methanones Is Not Equivalent


Direct substitution of (4-Allylpiperazin-1-yl)(piperidin-3-yl)methanone with its positional isomers or structurally related analogs is not scientifically justified. The position of the methanone linkage on the piperidine ring fundamentally alters the molecule's three-dimensional conformation and, consequently, its interaction with biological targets. For instance, the 2-yl isomer (CAS 1291245-94-7) differs solely in the attachment point on the piperidine ring , yet this minor structural change can lead to vastly different binding affinities and selectivity profiles, as the spatial orientation of the piperidine nitrogen and carbonyl group is altered. In SAR studies of piperazine-piperidine methanones, even subtle modifications to the N-substituent (e.g., replacing allyl with fluoroethyl or furoyl groups) have been shown to dramatically impact receptor binding kinetics and cellular potency [1]. Therefore, assuming functional interchangeability between these analogs without empirical validation poses a significant risk of experimental failure and erroneous data interpretation in any assay system.

Quantitative Differentiation Evidence for (4-Allylpiperazin-1-yl)(piperidin-3-yl)methanone (CAS 1308334-68-0) vs. Analogs and In-Class Candidates


Comparative PI3Kβ Kinase Inhibitory Activity: Target Compound vs. In-Class Heteroarylpiperidine Analogs

The target compound demonstrates potent inhibitory activity against the PI3Kβ kinase isoform, with a reported binding affinity (Ki) of 41 nM as determined by an AlphaScreen assay [1]. While direct head-to-head comparisons within the same study are not publicly available, this value can be contextualized against the broader landscape of heteroarylpiperidine and piperazine derivatives, many of which exhibit significantly weaker or non-selective PI3K inhibition. For instance, structurally distinct heteroarylpiperidine derivatives from the same patent family (US8772480) show a range of activities, but the target compound's nanomolar potency against PI3Kβ is a key differentiator for programs specifically targeting this isoform [2]. The compound's selectivity window can be inferred from its higher Ki values against PI3Kδ (63 nM), PI3Kγ (110 nM), and PI3Kα (199 nM) in the same assay system [1], indicating a preference for the beta isoform.

Kinase Inhibition PI3Kbeta Cancer Research Chemical Biology

Differentiation via Piperidine Substitution Pattern: 3-yl vs. 2-yl Isomer (CAS 1291245-94-7)

The most direct structural analog to the target compound is its positional isomer, (4-Allylpiperazin-1-yl)(piperidin-2-yl)methanone (CAS 1291245-94-7). Both share the identical molecular formula (C13H23N3O), molecular weight (237.34 g/mol), and computed lipophilicity (XLogP3-AA = 0.2) [1]. However, the shift of the methanone linkage from the 3-position to the 2-position on the piperidine ring creates a distinct molecular geometry. This is reflected in their different chemical identifiers (e.g., InChIKey: UBJJRSQFXFSCKB-UHFFFAOYSA-N for the target vs. a different key for the 2-yl isomer) [1]. While comparative biological data for these two specific isomers is not published, the well-established principle of positional isomerism in medicinal chemistry dictates that they will exhibit divergent binding modes and target engagement profiles, making them non-interchangeable as research tools.

Structure-Activity Relationship Chemical Synthesis Lead Optimization Chemical Procurement

Role of the N-Allylpiperazine Moiety in Enhancing Ligand-Target Interactions: A Class-Level Inference

The N-allylpiperazine motif present in the target compound is a recognized pharmacophore for engaging aromatic residues in target protein binding pockets. Molecular docking studies on related series, such as histamine H3 receptor antagonists, have demonstrated that the allylpiperazine group facilitates critical π-interactions with key tryptophan residues, thereby increasing binding affinity [1]. This class-level inference suggests that the target compound's allylpiperazine moiety is not merely a solubility-enhancing group but an active participant in molecular recognition. In the context of PI3Kβ inhibition, this structural feature likely contributes to the observed nanomolar binding affinity by stabilizing the ligand-protein complex through similar hydrophobic and π-stacking interactions.

Molecular Modeling Ligand Binding Pi-Pi Interactions GPCRs

Utility of Allylpiperazine Derivatives as Chemical Probes: Evidence from 5-HT3 Receptor Antagonism

Compounds bearing the 4-allylpiperazine substructure have demonstrated potent activity as serotonin 5-HT3 receptor antagonists. In a study of 2-(4-substituted piperazin-1-yl)-1,8-naphthyridine-3-carbonitriles, the derivative containing the 4-allylpiperazine group (compound 6d) exhibited the most favorable 5-HT3 receptor antagonism in the Guinea pig ileum longitudinal muscle-myenteric plexus assay among the tested series [1]. This finding underscores the pharmacological relevance of the allylpiperazine fragment and supports the target compound's potential as a probe in serotonergic system research, in addition to its kinase inhibition profile. The target compound's piperidine-3-yl methanone core could be viewed as a scaffold for further diversification in 5-HT3 antagonist programs.

Serotonin Receptors Neuropharmacology Antiemetics Chemical Probes

Validated Research Applications for (4-Allylpiperazin-1-yl)(piperidin-3-yl)methanone (CAS 1308334-68-0) Based on Evidence


Chemical Probe for PI3Kβ-Dependent Signaling Pathway Dissection

With a documented binding affinity (Ki = 41 nM) for the PI3Kβ kinase isoform [1], this compound is directly applicable as a chemical probe in cell-based assays to interrogate PI3Kβ-specific signaling pathways. Its selectivity profile (1.5-fold over PI3Kδ, 2.7-fold over PI3Kγ) allows for more nuanced pathway dissection compared to pan-PI3K inhibitors. Researchers investigating thrombosis, insulin signaling, or PTEN-deficient cancers can employ this compound to validate PI3Kβ as a target in their specific disease models, leveraging the quantitative activity data to select appropriate dosing concentrations.

Medicinal Chemistry Lead Optimization and Structure-Activity Relationship (SAR) Studies

The compound serves as a validated starting point for medicinal chemistry campaigns targeting PI3Kβ or related kinases. Its well-defined structure, nanomolar potency, and known isoform selectivity profile [1] provide a robust benchmark for SAR exploration. Researchers can systematically modify the piperidine-3-yl methanone core or the N-allylpiperazine moiety to probe the chemical space around this scaffold, with the goal of improving potency, selectivity, or pharmacokinetic properties. The availability of the 2-yl isomer (CAS 1291245-94-7) as a close structural analog further enables direct comparative SAR studies to understand the impact of positional isomerism on target engagement.

Synthetic Building Block for Serotonergic and Neuropharmacological Probes

The presence of the 4-allylpiperazine group, a known pharmacophore for 5-HT3 receptor antagonism [2], positions this compound as a valuable synthetic building block for creating novel ligands targeting the serotonergic system. Researchers in neuropharmacology and drug discovery can utilize the compound's bifunctional nature (piperidine-3-yl methanone and N-allylpiperazine) to construct more complex molecules for exploring serotonin receptor biology, leveraging established synthetic routes that involve functionalization of the piperidine nitrogen or modification of the allyl group.

Procurement for High-Fidelity Chemical Libraries and Assay Validation

Given its specific, well-characterized activity profile, this compound is a high-value addition to targeted chemical libraries used in high-throughput screening (HTS) and assay development. Its inclusion, rather than a generic analog, ensures that any screening hits are attributable to a molecule with a defined mechanism of action. Furthermore, its verified identity and purity (as offered by reputable suppliers) make it an ideal reference standard for validating new biochemical assays designed to measure PI3Kβ activity or for calibrating instrumentation in pharmacology and chemical biology core facilities [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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